cis-3-Hexenyl caprylate cis-3-Hexenyl caprylate
Brand Name: Vulcanchem
CAS No.: 61444-41-5
VCID: VC3882358
InChI: InChI=1S/C14H26O2/c1-3-5-7-9-10-12-14(15)16-13-11-8-6-4-2/h6,8H,3-5,7,9-13H2,1-2H3/b8-6-
SMILES: CCCCCCCC(=O)OCCC=CCC
Molecular Formula: C14H26O2
Molecular Weight: 226.35 g/mol

cis-3-Hexenyl caprylate

CAS No.: 61444-41-5

Cat. No.: VC3882358

Molecular Formula: C14H26O2

Molecular Weight: 226.35 g/mol

* For research use only. Not for human or veterinary use.

cis-3-Hexenyl caprylate - 61444-41-5

Specification

CAS No. 61444-41-5
Molecular Formula C14H26O2
Molecular Weight 226.35 g/mol
IUPAC Name [(Z)-hex-3-enyl] octanoate
Standard InChI InChI=1S/C14H26O2/c1-3-5-7-9-10-12-14(15)16-13-11-8-6-4-2/h6,8H,3-5,7,9-13H2,1-2H3/b8-6-
Standard InChI Key DYIDDAHHUMHEEQ-UHFFFAOYSA-N
SMILES CCCCCCCC(=O)OCCC=CCC
Canonical SMILES CCCCCCCC(=O)OCCC=CCC

Introduction

Overview

cis-3-Hexenyl caprylate (CAS 61444-41-5), also known as (Z)-3-hexenyl octanoate, is a naturally occurring ester widely utilized in flavor and fragrance industries. Characterized by its green, fruity aroma, this compound plays a critical role in formulating perfumes, cosmetics, and food additives. This article synthesizes structural, synthetic, and applicative insights from diverse sources, ensuring a rigorous and authoritative examination of the compound.

Structural Elucidation and Molecular Properties

cis-3-Hexenyl caprylate belongs to the ester class, with the molecular formula C₁₄H₂₆O₂ and a molecular weight of 226.35 g/mol . Key structural features include:

  • Cis-configuration: The double bond at the third carbon of the hexenyl chain adopts a Z-configuration, critical for its odor profile .

  • Ester linkage: Formed between octanoic acid (caprylic acid) and cis-3-hexenol .

Spectral Data:

  • SMILES: CCCCCCCC(=O)OCC/C=C\CC

  • InChI Key: DYIDDAHHUMHEEQ-VURMDHGXSA-N

  • Boiling Point: 115°C at 15 mmHg

  • Density: 0.88 g/mL at 25°C

  • Refractive Index: 1.473 (20°C)

Synthetic Methodologies

Catalytic Esterification

The primary synthesis involves esterification of cis-3-hexenol (leaf alcohol) with octanoic acid using solid acid catalysts. A patented method (CN103420832A) employs sulfonic acid-functionalized cation exchange resin under reflux conditions :

  • Conditions: 132–155°C, 1–3 hours.

  • Catalyst Pretreatment: Soaking in sulfuric acid and ammonium molybdate, followed by calcination at 400–700°C .

  • Yield: 90–91.5% after fractional distillation .

Enzymatic Transesterification

Alternative approaches use lipases (e.g., Candida antarctica lipase B) for greener synthesis. Ethylene glycol diacetate serves as an acyl donor, achieving 70% yield at 40°C .

Precursor Synthesis

cis-3-Hexenol, the alcohol precursor, is synthesized via Birch reduction of alkyl phenyl ethers, followed by oxidative cleavage and reduction (US3962354A) .

PropertyValueSource
Flash Point75°C (167°F)
Vapor PressureNot reported
SolubilityInsoluble in water

Applications in Flavor and Fragrance

Perfumery

cis-3-Hexenyl caprylate contributes green, waxy, and pear-like notes in perfumes. It blends well with:

  • cis-3-Hexenyl acetate for enhanced fruity top notes .

  • Tropical fruit accords (e.g., mango, passionfruit) .

Performance Ratings:

ApplicationStability Rating (1–9)Source
Shower Gel6 (Fair)
Detergents9 (Very Good)

Food Flavors

Used in:

  • Berry and citrus formulations for fresh, juicy nuances .

  • Dairy products to impart creamy-green undertones .

Reaction Kinetics and Atmospheric Behavior

OH Radical Reactivity

Gas-phase reactions with hydroxyl radicals determine atmospheric lifetime:

CompoundkOHk_{\text{OH}} (×10⁻¹¹ cm³/molecule/s)
cis-3-Hexenyl caprylate7.00 ± 0.56
cis-3-Hexenyl acetate4.19 ± 0.38

Atmospheric Lifetime: ~2 hours (assuming [OH] = 1.5×10⁶ molecules/cm³) .

Structure-Activity Relationships (SAR)

  • Chain Length: Longer acyl chains (e.g., hexanoate vs. formate) increase reactivity due to enhanced H-abstraction .

  • Double Bond Position: Conjugation with the ester group stabilizes transition states, accelerating OH addition .

SupplierPurityPrice (USD/kg)
Vigon International95–100%50–70
TCI Chemicals≥98%80–100

Regulatory Approvals

RegionStatusRestrictions
EUApprovedIFRA compliance required
USAGRASFEMA 3403

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